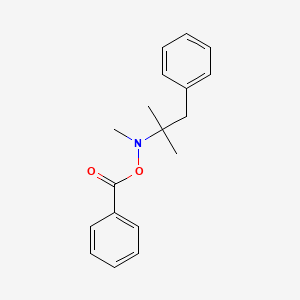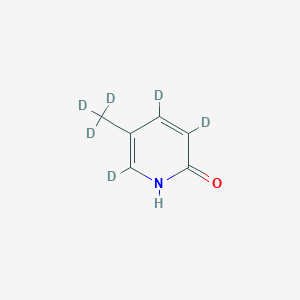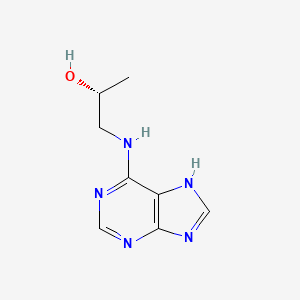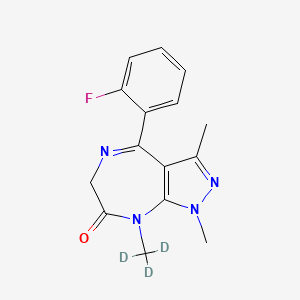
((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)-: is a synthetic fluorinated carbohydrate derivative. This compound is notable for its unique structure, which includes a gamma-lactone ring and two benzoate groups. It is primarily used in biochemical research, particularly in the study of carbohydrate metabolism and related biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions may target the gamma-lactone ring, potentially opening it to form different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated carbohydrates and nucleosides. It is also employed in studying reaction mechanisms involving fluorinated compounds .
Biology: In biological research, the compound is used to investigate carbohydrate metabolism and enzyme interactions. Its fluorinated nature makes it a valuable tool for tracing metabolic pathways .
Medicine: The compound’s unique structure may offer advantages in drug design .
Industry: Industrial applications are primarily in the field of chemical synthesis, where the compound serves as an intermediate in the production of various fluorinated chemicals .
Mécanisme D'action
The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate
- 3,5-Di-O-p-chlorobenzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofurano-1,4-lactone
- Beta-D-erythro-pentofuranose, 2-deoxy-2-fluoro-2-methyl-, 3,5-bis (4-chlorobenzoate)
Uniqueness: The uniqueness of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- lies in its specific structural features, such as the gamma-lactone ring and the presence of both fluorine and benzoate groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C20H17FO6 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1 |
Clé InChI |
OUKYMZJNLWKCSO-QINHECLXSA-N |
SMILES isomérique |
C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
SMILES canonique |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)






![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
